7-Chloro-1H-indole-3-carboximidoyl chloride,N-hydr
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Overview
Description
7-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . Another method involves the use of oxalyl chloride, DMF, and Et3N as the base to convert carboxylic acid derivatives to chloride acid derivatives .
Chemical Reactions Analysis
7-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
Scientific Research Applications
7-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole derivatives.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
7-Chloro-1H-indole-3-carboximidoyl chloride, N-hydr can be compared with other indole derivatives such as:
5-Chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Known for its potent growth inhibitory effect against Mycobacterium tuberculosis
Properties
IUPAC Name |
(3Z)-7-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7-3-1-2-5-6(9(11)13-14)4-12-8(5)7/h1-4,12,14H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMSBGIQLRWCHU-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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